3-mercapto-4-pentil-4H-1,2,4-triazol

Descripción general

Descripción

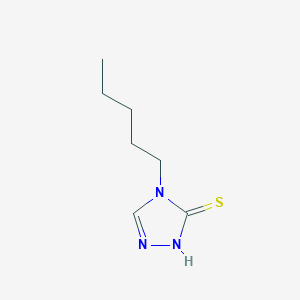

4-pentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with a pentyl group and a thiol group. The molecular formula of this compound is C7H13N3S, and it has a molecular weight of 171.27 g/mol . This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields .

Aplicaciones Científicas De Investigación

4-pentyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Análisis Bioquímico

Biochemical Properties

4-pentyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, such as CLK1 and DYRK1A, which are involved in cell signaling pathways . The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, 4-pentyl-4H-1,2,4-triazole-3-thiol can chelate metal ions, affecting metalloenzymes’ activity .

Cellular Effects

4-pentyl-4H-1,2,4-triazole-3-thiol exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux . Furthermore, 4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent .

Molecular Mechanism

The molecular mechanism of 4-pentyl-4H-1,2,4-triazole-3-thiol involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its thiol group. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, 4-pentyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-pentyl-4H-1,2,4-triazole-3-thiol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-pentyl-4H-1,2,4-triazole-3-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-pentyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, 4-pentyl-4H-1,2,4-triazole-3-thiol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-pentyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s thiol group allows it to participate in redox reactions, influencing cellular redox balance and oxidative stress responses . Additionally, 4-pentyl-4H-1,2,4-triazole-3-thiol can modulate the activity of key metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of 4-pentyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters . Once inside the cell, 4-pentyl-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 4-pentyl-4H-1,2,4-triazole-3-thiol is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-pentyl-4H-1,2,4-triazole-3-thiol can be localized to the mitochondria, where it affects mitochondrial function and metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method involves the reaction of pentyl hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized to yield the triazole-thiol derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-pentyl-4H-1,2,4-triazole-3-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-pentyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: S-alkylated and S-acylated derivatives.

Mecanismo De Acción

The mechanism of action of 4-pentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a pentyl group.

4-amino-4H-1,2,4-triazole-3-thiol: Contains an amino group instead of a pentyl group.

1,2,4-triazole-3-thiol: The parent compound without any substituents on the triazole ring.

Uniqueness

4-pentyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pentyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural modification can enhance its interaction with lipid membranes and improve its efficacy in certain applications compared to its simpler analogs .

Actividad Biológica

4-Pentyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

4-Pentyl-4H-1,2,4-triazole-3-thiol exhibits significant interactions with various biomolecules. It has been shown to inhibit specific kinases such as CLK1 and DYRK1A, which play critical roles in cell signaling pathways. The compound's thiol group facilitates interactions with enzymes and proteins, influencing their activity and stability.

Cellular Effects

The compound affects multiple cellular processes:

- Gene Expression Modulation : It can influence transcription factors that regulate gene expression.

- Cellular Metabolism : It alters metabolic pathways by interacting with various enzymes.

- Cytokine Release : In studies involving peripheral blood mononuclear cells (PBMCs), derivatives of triazole compounds exhibited varying effects on cytokine production (e.g., TNF-α and IL-6) depending on their structure and concentration .

Molecular Mechanism

The mechanism of action for 4-pentyl-4H-1,2,4-triazole-3-thiol involves:

- Binding Interactions : The compound binds to specific enzymes and receptors through its thiol group, leading to either inhibition or activation of these targets.

- Stability and Degradation : Laboratory studies indicate that while the compound is stable under standard conditions, it can degrade over time, which may affect its long-term efficacy in biological systems.

Case Studies

Several studies have investigated the biological activity of 4-pentyl-4H-1,2,4-triazole-3-thiol and its derivatives:

- Anti-inflammatory Activity : Research demonstrated that triazole derivatives could significantly reduce TNF-α production in stimulated PBMC cultures. Compounds similar to 4-pentyl-4H-1,2,4-triazole-3-thiol showed a decrease in cytokine levels by up to 60% at certain concentrations .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various bacterial strains. The presence of the pentyl group enhances its lipophilicity, potentially improving its interaction with microbial membranes .

- Anticancer Potential : In vitro studies indicated that certain derivatives of triazoles inhibited cancer cell migration and proliferation. Specifically, modifications to the triazole structure enhanced selectivity towards cancer cells .

Comparative Analysis

To better understand the uniqueness of 4-pentyl-4H-1,2,4-triazole-3-thiol compared to similar compounds, a comparison table is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Pentyl-4H-1,2,4-triazole-3-thiol | Pentyl group enhances lipophilicity | Anti-inflammatory, antimicrobial |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl group | Moderate anti-inflammatory properties |

| 1,2,4-Triazole-3-thiol | No substituents | Limited biological activity |

Propiedades

IUPAC Name |

4-pentyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLVKXMPSIQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397549 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-02-1 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.